molecular formula C17H22BrN3O2 B10981248 2-(6-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B10981248
M. Wt: 380.3 g/mol
InChI Key: YJRRYVHTYATGEB-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide: is a synthetic organic compound. Its chemical structure consists of an indole ring, a morpholine group, and an acetamide moiety. Let’s break it down:

  • Indole Ring: : The indole ring (1H-indole) is a common structural motif found in various natural products, pharmaceuticals, and functional materials. It imparts biological activity due to its aromaticity and diverse reactivity.

  • Morpholine Group: : Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. It is often used as a building block in organic synthesis.

  • Acetamide Moiety: : The acetamide functional group contains an amide linkage (–CONH₂). It is commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes:

  • Bromination of Indole

    • Start with indole (1H-indole) and brominate it at the 6-position using bromine or a brominating agent.
    • The resulting 6-bromoindole serves as a key intermediate.
  • Morpholine Propylation

    • React 6-bromoindole with morpholine in the presence of a base (e.g., potassium carbonate) to introduce the morpholine group.
    • Propylate the morpholine nitrogen with propyl bromide or propyl chloride.
  • Acetamide Formation

    • Finally, acetylate the amino group of the morpholine using acetic anhydride or acetyl chloride to obtain the target compound.

Industrial Production:

  • Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification steps.

Chemical Reactions Analysis

  • Reactivity: : The compound can undergo various reactions, including:

      Substitution: Nucleophilic substitution at the morpholine nitrogen.

      Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction.

      Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.

  • Common Reagents and Conditions

    • Bromination: Bromine or N-bromosuccinimide (NBS).
    • Morpholine Propylation: Morpholine, base (e.g., K₂CO₃), and propyl halide.
    • Acetamide Formation: Acetic anhydride or acetyl chloride.
  • Major Products

    • The main product is the target compound itself.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., as kinase inhibitors).

    Medicine: Explored for its pharmacological properties (e.g., anticancer, antimicrobial).

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C17H22BrN3O2

Molecular Weight

380.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C17H22BrN3O2/c18-15-3-2-14-4-7-21(16(14)12-15)13-17(22)19-5-1-6-20-8-10-23-11-9-20/h2-4,7,12H,1,5-6,8-11,13H2,(H,19,22)

InChI Key

YJRRYVHTYATGEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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